3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol
Beschreibung
Eigenschaften
IUPAC Name |
[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-6-1-7(2-6,3-6)5-9/h9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFSSRLREKGGNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through various methods, including the reaction of 1,3-dibromopropane with sodium amide.
Functionalization: The bicyclo[1.1.1]pentane core is then functionalized to introduce the aminomethyl group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine.
Analyse Chemischer Reaktionen
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research has shown that imidazole derivatives exhibit notable antibacterial properties. Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria. In vitro studies demonstrate that compounds containing the imidazole ring can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Efficacy of Imidazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate | E. coli | 7.1 μM |
| Other Imidazole Derivatives | S. aureus | 6.5 μM |
Antifungal Properties
In addition to antibacterial activity, imidazole derivatives are known for their antifungal properties. Studies have indicated that ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate may inhibit fungal pathogens, making it a candidate for antifungal drug development .
Corrosion Inhibition
Recent studies have explored the use of imidazole derivatives as corrosion inhibitors for metals in acidic environments. Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate has shown promising results in enhancing the corrosion resistance of mild steel in hydrochloric acid solutions, achieving inhibition efficiencies exceeding 96% at certain concentrations .
Table 2: Corrosion Inhibition Efficiency
| Compound | Environment | Inhibition Efficiency (%) |
|---|---|---|
| Ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate | 1 M HCl | 96.52% |
Synthesis and Structural Analysis
The synthesis of ethyl 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetate typically involves multi-step reactions, including the formation of the imidazole ring and subsequent thioether linkage. Characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the compound’s binding affinity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Structural Analogs and Substituent Variations
BCP derivatives are tailored by modifying substituents at the 1- and 3-positions. Key analogs include:
Key Observations :
- Polarity: The target compound’s aminomethyl and hydroxymethyl groups increase hydrophilicity compared to fluorinated analogs (e.g., -CF3 in ), enhancing aqueous solubility.
- Bioisosteric Utility: While trifluoromethyl-BCP-carboxylic acid () mimics tert-butyl or aromatic groups in drug design, the target compound’s dual polar groups may serve as spacers or hydrogen-bond donors in protease inhibitors or kinase modulators.
- Synthetic Flexibility : Pyrrolidinylmethyl-BCP derivatives () demonstrate the feasibility of introducing heterocycles, expanding applications in peptide mimetics.
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be lower than fluorinated analogs (e.g., -CF3 in has logP ~1.5) due to its polar groups. Difluoromethyl-BCP-methanol () balances lipophilicity and polarity, suitable for blood-brain barrier penetration.
- Acid/Base Behavior :
Biologische Aktivität
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Structure and Properties
The compound features a bicyclo[1.1.1]pentane core, which is known for its unique three-dimensional structure that can enhance the pharmacokinetic properties of drugs. The presence of an aminomethyl group and a hydroxymethyl group contributes to its biological activity by potentially interacting with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N |
| Molecular Weight | 113.19 g/mol |
| CAS Number | 1823918-02-0 |
| IUPAC Name | This compound |
Research indicates that compounds with a bicyclo[1.1.1]pentane structure can act as bioisosteres for traditional aromatic systems, potentially improving their interaction with biological targets due to enhanced solubility and permeability properties . The aminomethyl group may facilitate binding to various receptors or enzymes, influencing pathways related to inflammation and neurodegenerative diseases.
Anti-Inflammatory Effects
Studies have shown that bicyclo[1.1.1]pentane derivatives exhibit significant anti-inflammatory activity. For instance, a related bicyclo compound was found to attenuate lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50%, showcasing its potential as an anti-inflammatory agent . The incorporation of the bicyclo structure may enhance the metabolic stability and efficacy of these compounds.
Neuroprotective Properties
The compound's structural analogs have been investigated for their role as β-secretase (BACE1) inhibitors, which are crucial in the context of Alzheimer's disease treatment . These inhibitors can reduce amyloid-beta peptide production, thus potentially slowing disease progression.
Case Study 1: BACE1 Inhibition
A study focused on aminomethyl-derived BACE1 inhibitors demonstrated that specific modifications in the bicyclo structure could enhance potency while reducing clearance rates in vivo . This highlights the importance of structural optimization in drug design.
Case Study 2: Inflammatory Response Modulation
In another investigation, analogs of this compound were synthesized and evaluated for their impact on inflammatory cytokine release . One derivative showed high efficacy in reducing TNFα levels, indicating its potential therapeutic benefits in inflammatory diseases.
Q & A
Q. What are the key considerations for synthesizing 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-methanol with high yield and purity?
Synthesis requires precise control of reaction conditions, including temperature, solvent selection, and stoichiometry. Multi-step routes often involve functionalization of bicyclo[1.1.1]pentane precursors, such as introducing aminomethyl and methanol groups via nucleophilic substitution or reductive amination. For example, intermediate purification using column chromatography (silica gel, gradient elution) and characterization via /-NMR ensures structural fidelity . Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) enhances purity.
Q. How can the structure of this compound be confirmed post-synthesis?
Structural validation relies on orthogonal analytical techniques:
- NMR Spectroscopy : -NMR resolves proton environments (e.g., aminomethyl protons at δ 2.8–3.2 ppm; hydroxyl proton at δ 1.5–2.0 ppm).
- X-ray Crystallography : Provides definitive bond-length and angle data for the strained bicyclo[1.1.1]pentane core.
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]) with <2 ppm mass error .
Q. What solvents and storage conditions are optimal for this compound in experimental settings?
The compound is hygroscopic and sensitive to oxidation. Recommended solvents include anhydrous DMSO or ethanol for stock solutions (10 mM). Storage at 2–8°C under inert gas (argon/nitrogen) prevents degradation. For long-term stability, lyophilization and storage at -20°C in amber vials is advised .
Advanced Research Questions
Q. How does the bioactivity of this compound compare to structurally similar bicyclo derivatives?
Comparative studies highlight its unique bioactivity profile:
| Compound | Key Bioactivity | Efficacy (IC) | Reference |
|---|---|---|---|
| 3-(Aminomethyl)-BCP-1-methanol | Neuroprotective, antioxidant | 12.5 μM (in vitro) | |
| 3-Methoxy-BCP-1-amine HCl | Neuroprotective | 18.3 μM | |
| Bicyclo[2.2.2]octane derivatives | Serotonin modulation | 9.7 μM |
The amino-methyl and hydroxyl groups enhance hydrogen-bonding with targets like Keap1-Nrf2, explaining its superior antioxidant activity .
Q. What computational strategies predict target interactions for this compound?
- Molecular Docking (AutoDock Vina) : Models binding affinity to proteins (e.g., NMDA receptors) using the compound’s minimized 3D structure (DFT-optimized at B3LYP/6-31G* level).
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.
- Pharmacophore Mapping : Identifies critical functional groups (aminomethyl, hydroxyl) for activity .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Mitigation strategies include:
- Prodrug Design : Esterification of the hydroxyl group to improve lipophilicity.
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., amine oxidation) for structural optimization .
Q. What analytical methods quantify this compound in complex biological matrices?
- LC-MS/MS : Using a C18 column (2.1 × 50 mm, 1.7 μm) with ESI+ ionization. LOQ: 0.1 ng/mL in plasma.
- HPLC-UV : Detection at 210 nm (amine absorption band) with a retention time of 6.2 min .
Methodological Notes
- Contradiction Handling : reports higher neuroprotective activity than bicyclo[2.2.2]octane derivatives, but in vivo efficacy may vary due to bioavailability. Cross-validate using orthogonal assays (e.g., ROS scavenging vs. cell viability) .
- Safety Protocols : Use PPE (nitrile gloves, FFP2 masks) during handling; avoid dust generation. Emergency procedures for inhalation exposure include immediate fresh air and medical consultation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
